Methyl 2-phenylpiperidine-4-carboxylate
Description
Significance of Piperidine (B6355638) Scaffolds in Pharmaceutical Design
The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and synthetic drugs, underscoring its importance in medicinal chemistry. mdpi.com Its prevalence is attributed to several key features that make it an attractive scaffold for drug design. The saturated, non-planar, chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents, which is crucial for optimal interaction with biological targets. acs.org This three-dimensional character can lead to enhanced binding affinity and selectivity for receptors and enzymes.
Furthermore, the nitrogen atom within the piperidine ring is typically basic, allowing for the formation of salts which can improve a drug's solubility and bioavailability. The ability to introduce a wide variety of substituents at different positions on the ring provides a powerful tool for medicinal chemists to fine-tune a compound's pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The piperidine moiety is a key component in numerous FDA-approved drugs across a wide range of therapeutic areas, demonstrating its broad utility and success in pharmaceutical development.
Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Scaffold
| Drug Name | Therapeutic Class |
| Methylphenidate | Central Nervous System Stimulant |
| Donepezil | Acetylcholinesterase Inhibitor |
| Fentanyl | Opioid Analgesic |
| Haloperidol (B65202) | Antipsychotic |
| Loperamide | Antidiarrheal |
| Paroxetine (B1678475) | Selective Serotonin (B10506) Reuptake Inhibitor |
Historical Context and Evolution of Piperidine-Containing Drug Development
The journey of piperidine in drug discovery began with the isolation of naturally occurring alkaloids. Coniine, from poison hemlock, and atropine, from belladonna, were among the first piperidine-containing natural products to be studied for their physiological effects. The structural elucidation of these and other alkaloids in the late 19th and early 20th centuries paved the way for synthetic chemists to create novel derivatives with improved therapeutic properties.
A significant milestone in the history of piperidine-based drugs was the synthesis of meperidine (pethidine) in the 1930s, which was initially investigated for its antispasmodic properties but was later found to possess potent analgesic effects. This discovery marked the beginning of the era of synthetic opioids, with the 4-phenylpiperidine (B165713) core of meperidine becoming a crucial pharmacophore for this class of drugs. painphysicianjournal.com Subsequent research led to the development of highly potent fentanyl and its analogues, which remain vital in anesthesia and pain management. painphysicianjournal.com
Over the decades, the application of piperidine scaffolds has expanded far beyond opioids. The development of antipsychotics like haloperidol in the 1950s and selective serotonin reuptake inhibitors (SSRIs) such as paroxetine in the 1980s showcased the versatility of the piperidine ring in targeting central nervous system disorders. This evolution has been driven by a deeper understanding of structure-activity relationships (SAR) and the continuous development of new synthetic methodologies.
Current Research Landscape for Methyl 2-phenylpiperidine-4-carboxylate and its Derivatives
While the broader class of piperidine-containing compounds is extensively studied, specific research literature on this compound is limited. However, the structural motifs within this compound—the 2-phenylpiperidine (B1215205) and the 4-carboxylate ester—are of significant interest in contemporary medicinal chemistry, and research on closely related analogues provides valuable insights into its potential applications.
Research into 2-substituted piperidine-4-carboxylic acids has highlighted their utility as versatile pharmaceutical intermediates. researchgate.net Synthetic methodologies have been developed to produce chiral versions of these compounds, which are crucial for developing stereospecific drugs with improved efficacy and reduced side effects. researchgate.net The enantiospecific synthesis of 2-substituted piperidine-4-carboxylic acids from readily available α-amino acids is an area of active investigation. researchgate.net
The 2-phenylpiperidine moiety itself is a key structural element in compounds being explored for a variety of therapeutic targets. For instance, derivatives of 4-phenylpiperidine-2-carboxamide have been investigated as positive allosteric modulators of the serotonin 5-HT2C receptor, which has implications for the treatment of substance use disorders. nih.gov
Furthermore, the 4-carboxylate group offers a handle for further chemical modification, allowing for the creation of libraries of compounds for high-throughput screening. For example, piperidine-4-carboxylic acid derivatives have been explored as monoamine neurotransmitter re-uptake inhibitors. google.com
Although direct studies on this compound are not abundant in publicly available literature, its constituent parts are well-established pharmacophores. The current research landscape suggests that this compound and its derivatives hold potential as building blocks for the synthesis of novel therapeutic agents, particularly in the areas of central nervous system disorders and pain management. Future research will likely focus on the stereoselective synthesis of this compound and the biological evaluation of its derivatives against a range of pharmacological targets.
Table 2: Research Areas for Structurally Related Piperidine Derivatives
| Derivative Class | Therapeutic Target/Application | Key Findings |
| 2-Substituted Piperidine-4-carboxylic Acids | Pharmaceutical Intermediates | Development of enantiospecific synthetic routes from α-amino acids. researchgate.net |
| 4-Phenylpiperidine-2-carboxamides | Serotonin 5-HT2C Receptor Modulators | Identification of positive allosteric modulators with potential for treating addiction. nih.gov |
| Piperidine-4-carboxylic Acid Amides | Monoamine Reuptake Inhibitors | Design of novel compounds for potential antidepressant and anxiolytic effects. google.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-phenylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYDTRNWYSGYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Phenylpiperidine 4 Carboxylate and Analogues
Strategies for Piperidine (B6355638) Ring Formation
The formation of the piperidine ring is a fundamental step in the synthesis of Methyl 2-phenylpiperidine-4-carboxylate and its analogues. Key strategies include cyclization reactions, the hydrogenation of pyridine (B92270) precursors, and multicomponent reactions. nih.govresearchgate.net
Cyclization Reactions for Substituted Piperidines
Intramolecular cyclization is a powerful method for constructing the piperidine ring, offering control over stereochemistry. nih.gov Various approaches have been developed, often categorized by the type of bond-forming reaction. nih.govbeilstein-journals.org
Alkene Cyclization: Oxidative amination of non-activated alkenes, catalyzed by gold(I) or palladium complexes, allows for the difunctionalization of a double bond to form the N-heterocycle. nih.gov
Radical-Mediated Cyclization: Radical reactions provide another route to piperidines. For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes. nih.gov Another approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.org
Electrophilic and Reductive Cyclization: Electrophilic cyclization and intramolecular reductive amination are also employed. nih.govbeilstein-journals.org An electroreductive cyclization method using readily available imines and terminal dihaloalkanes has been successfully demonstrated for synthesizing piperidine derivatives. beilstein-journals.org This process involves the reduction of an imine to a radical anion, which then attacks the dihaloalkane, leading to cyclization. beilstein-journals.org
| Cyclization Strategy | Catalyst/Reagent | Substrate Type | Description |
| Oxidative Amination | Gold(I) or Palladium(II) complexes | Non-activated alkenes | Difunctionalization of a double bond with simultaneous N-heterocycle formation. nih.gov |
| Radical Cyclization | Cobalt(II) complexes | Linear amino-aldehydes | Intramolecular cyclization to form various piperidines. nih.gov |
| Electroreductive Cyclization | Cathode (e.g., GC plate) | Imines and terminal dihaloalkanes | Electrochemical reduction of an imine initiates a nucleophilic attack and subsequent cyclization. beilstein-journals.org |
Hydrogenation of Pyridines
The catalytic hydrogenation of substituted pyridines is one of the most direct and common methods for synthesizing the corresponding piperidines. researchgate.netnih.gov This approach is advantageous as it often preserves the substitution pattern of the aromatic precursor.
The process typically involves reacting a pyridine derivative with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst. researchgate.net Common catalysts include rhodium on carbon (Rh/C) and palladium on carbon (Pd/C). organic-chemistry.org The reaction conditions, such as temperature, pressure, and solvent, can be optimized to achieve high yields. researchgate.netorganic-chemistry.org For example, a mild and complete hydrogenation of pyridines can be achieved using 10% Rh/C at 80 °C in water under 5 atm of H₂ pressure. organic-chemistry.org
Recent advancements have focused on developing more sustainable and energy-efficient methods. Electrocatalytic hydrogenation, for instance, allows the reaction to proceed at ambient temperature and pressure, avoiding the need for high-pressure H₂ gas. nih.govacs.org In one such system, a carbon-supported rhodium catalyst in an anion-exchange membrane (AEM) electrolyzer was used to convert pyridine to piperidine with a 98% yield. nih.govacs.org This method has been successfully applied to various substituted pyridines, including 2-phenylpyridine (B120327). acs.org Transfer hydrogenation, using hydrogen sources like formic acid or ammonia (B1221849) borane, also offers a practical alternative to high-pressure hydrogenation. organic-chemistry.orgdicp.ac.cn
| Hydrogenation Method | Catalyst | Hydrogen Source | Key Features |
| Catalytic Hydrogenation | Rh/C, Pd/C | H₂ gas | Requires elevated temperature and/or pressure. researchgate.netorganic-chemistry.org |
| Electrocatalytic Hydrogenation | Carbon-supported Rhodium | Water (protons) | Ambient temperature and pressure, high efficiency. nih.govacs.org |
| Transfer Hydrogenation | Rhodium complexes, RuCl₃ | Formic acid, Ammonia borane | Avoids high-pressure H₂ gas, mild conditions. organic-chemistry.orgdicp.ac.cn |
Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. acs.orgtaylorfrancis.com This strategy is valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. acs.orgrsc.org
Several MCRs have been developed for the synthesis of highly functionalized piperidines. taylorfrancis.com For example, a one-pot, three-component reaction between aromatic aldehydes, amines, and acetoacetic esters can be catalyzed by ZrOCl₂·8H₂O to yield piperidine scaffolds. taylorfrancis.com Another approach involves a four-component reaction between substituted nitrostyrenes, aromatic aldehydes, ammonium (B1175870) acetate, and dialkyl malonates, which produces polysubstituted 2-piperidinones with high stereoselectivity. acs.org Biocatalysis has also been applied to MCRs for piperidine synthesis, with immobilized Candida antarctica lipase (B570770) B (CALB) being used to catalyze the reaction of benzaldehyde, aniline, and an acetoacetate (B1235776) ester, providing good to excellent yields. rsc.orgrsc.org
Synthesis of this compound Core Structure
The synthesis of the specific core structure of this compound involves forming the piperidine ring with the desired substituents at the C2 and C4 positions. This can be achieved by starting with a pre-functionalized precursor or by modifying the piperidine ring after its formation.
Esterification Reactions
The methyl ester group at the 4-position is typically introduced by standard esterification of the corresponding piperidine-4-carboxylic acid. If the piperidine nitrogen is protected, for example with a tert-butoxycarbonyl (Boc) group, the carboxylic acid can be converted to its methyl ester. chemicalbook.com A common method involves reacting the N-Boc-piperidine-4-carboxylic acid with an alkylating agent like iodomethane (B122720) in the presence of a base such as potassium carbonate in a solvent like DMF. chemicalbook.com
Alternatively, the carboxylic acid can be activated first, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol (B129727) to form the methyl ester. ekjm.org This two-step procedure is effective for generating various esters from the corresponding carboxylic acids. ekjm.orgresearchgate.net
| Method | Reagents | Intermediate | Description |
| Direct Alkylation | Iodomethane, Potassium Carbonate | N-protected piperidine-4-carboxylic acid | A one-step reaction where the carboxylate is alkylated to form the methyl ester. chemicalbook.com |
| Acyl Chloride Formation | Thionyl Chloride, then Methanol | Piperidine-4-carboxylic acid | The carboxylic acid is converted to a more reactive acyl chloride, which then reacts with methanol. ekjm.org |
Introduction of Phenyl Moiety
The phenyl group at the 2-position of the piperidine ring is most commonly introduced by starting with a pyridine ring that already bears the phenyl substituent. The hydrogenation of 2-phenylpyridine is a direct route to 2-phenylpiperidine (B1215205). acs.org As discussed in section 2.1.2, various hydrogenation techniques, including catalytic and electrocatalytic methods, can be employed for this transformation. acs.org The resulting 2-phenylpiperidine can then be further functionalized at other positions if necessary.
In a broader context of creating C-C bonds on the piperidine ring, other methods like the Strecker-type condensation of a piperidone with an amine (e.g., aniline) and a cyanide source can introduce an amino and a nitrile group at the same carbon, which can then be further manipulated. researchgate.net While this example introduces a phenylamino (B1219803) group, it illustrates the complexity of building substituted piperidines. For the specific case of a C2-phenyl substituent, hydrogenation of the corresponding 2-phenylpyridine remains a primary and efficient strategy. acs.org
Stereoselective Synthesis Approaches
The synthesis of specific stereoisomers of substituted piperidines is crucial as different isomers can exhibit varied pharmacological activities. Several asymmetric routes have been developed to access enantiomerically pure or enriched substituted piperidines.
One common strategy involves the use of chiral auxiliaries. For instance, the ephedrine (B3423809) auxiliary has been employed in hetero-Diels-Alder reactions to create piperidine precursors. Although the initial stereocontrol may be moderate, diastereomers can often be separated, leading to a single enantiomer in subsequent steps. Another approach utilizes chiral hydrazones, such as those derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), to direct the stereoselective alkylation of piperidine precursors. lookchem.com
Intramolecular cyclization reactions are also a powerful tool for stereoselective synthesis. An intramolecular ene-iminium cyclization, guided by a morpholinone auxiliary, has been shown to produce cis-2,4-disubstituted piperidines with high stereospecificity. More recent developments include the use of sulfinimine-derived δ-amino β-ketoesters, which undergo a one-pot hydrolysis, intramolecular Michael addition, and retro-Michael-type elimination to yield enantiopure 2,4,5-trisubstituted piperidines. acs.org Furthermore, asymmetric copper-catalyzed cyclizative aminoboration of unsaturated amines presents an efficient method for synthesizing chiral 2,3-cis-disubstituted piperidines with excellent control over both diastereoselectivity and enantioselectivity. nih.gov
Derivatization Strategies of the this compound Scaffold
Modification of the core this compound structure allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties. Derivatization can occur at several key positions on the piperidine scaffold.
C-2 Arylation of Piperidines via Transition Metal-Catalyzed C-H Activation
Direct functionalization of C-H bonds is an efficient strategy for molecular derivatization. Transition-metal catalysis has enabled the direct arylation at the C-2 position of the piperidine ring, which is an sp³-hybridized carbon. nih.gov This transformation often employs a directing group attached to the piperidine nitrogen to guide the metal catalyst to the specific C-H bond. For example, a pyridyl group can direct ruthenium or palladium catalysts to achieve α-arylation of the piperidine ring. researchgate.netresearchgate.net These reactions typically use aryl boronic acids or their esters as the aryl source. researchgate.net While effective, challenges such as competing mono- and bis-arylation can arise, requiring careful optimization of reaction conditions. researchgate.net
Modifications at the Nitrogen Atom
The nitrogen atom of the piperidine ring is a common site for modification. Standard synthetic transformations such as N-alkylation, N-acylation, and N-arylation are readily achievable. For instance, N-acylation of a related piperidine structure, methyl 4-(phenylamino)piperidine-4-carboxylate, with propionyl chloride is a key step in the synthesis of fentanyl analogues. researchgate.net The reactivity of the nitrogen can be influenced by steric hindrance and its nucleophilicity. researchgate.net These modifications are crucial for altering the compound's polarity, basicity, and potential interactions with biological targets.
Modifications of the Ester Group
The methyl ester at the C-4 position offers a versatile handle for a variety of chemical transformations. These modifications can significantly alter the compound's physicochemical properties.
Common Ester Modifications:
| Transformation | Reagents & Conditions | Product |
| Hydrolysis | Basic (e.g., NaOH, KOH) or acidic (e.g., HCl, H₂SO₄) conditions | Carboxylic Acid |
| Amidation | Amine (R₂NH), often with a coupling agent (e.g., CDI, DCC) or after conversion to an acyl chloride (SOCl₂) | Amide |
| Reduction | Strong reducing agents (e.g., LiAlH₄) | Primary Alcohol |
| Transesterification | Alcohol (R'OH) under acidic or basic catalysis | Different Ester |
Hydrolysis of the ester to the corresponding carboxylic acid provides a key intermediate that can be further derivatized into amides or other functional groups using peptide coupling reagents. thermofisher.com Direct conversion to amides is also possible. Reduction of the ester yields the corresponding primary alcohol, introducing a different type of functionality.
Synthesis of Chiral Piperidine Scaffolds
The synthesis of chiral piperidine scaffolds is of paramount importance in drug discovery, as stereochemistry significantly impacts biological activity and pharmacokinetic properties. thieme-connect.comthieme-connect.com The goal is to create a diverse library of chiral piperidines based on the core structure. This can be achieved through various strategies, including the hydrogenation of chiral pyridine precursors. Catalytic hydrogenation of substituted pyridines over metals like ruthenium or cobalt can yield piperidines, and the use of chiral ligands or catalysts can induce stereoselectivity. nih.gov
Another powerful method is the multicomponent reaction, which allows for the rapid assembly of complex and highly functionalized piperidine scaffolds from simple starting materials in a single step. nih.gov Furthermore, asymmetric cyclization of linear precursors, such as the enantioselective cyanidation of amines followed by DIBAL-H mediated cyclization, provides access to chiral piperidines. nih.gov These methods are essential for building libraries of diverse, enantiomerically pure piperidine derivatives for medicinal chemistry programs. digitellinc.com
Optimization of Synthetic Pathways
Optimizing synthetic routes is critical for making target compounds accessible on a larger scale, improving efficiency, and reducing costs. For piperidine synthesis, optimization can focus on several aspects.
In multi-step syntheses, such as the pathway to certain fentanyl analogues, individual steps are scrutinized. For example, in a Strecker-type condensation, solvent choice and reagent stoichiometry can be adjusted to maximize the yield of the desired α-amino nitrile. researchgate.net Subsequent steps, like hydrolysis and N-acylation, are also optimized by screening different reagents, solvents, and reaction times to improve yields and purity. researchgate.net
Catalytic processes, such as the hydrogenation of pyridines to piperidines, are another area for optimization. Research into new catalyst systems, like supported ruthenium nanoparticles, aims to achieve high diastereoselectivity under milder conditions (lower temperature and pressure) than traditional methods. nih.gov For C-H activation reactions, optimization involves screening different transition metal catalysts, ligands, and directing groups to improve site-selectivity and yield. nih.gov For example, the diastereoselectivity of a rhodium-catalyzed C-H functionalization was significantly improved by changing the catalyst's ligand structure. nih.gov The development of continuous flow protocols also represents a significant optimization, offering rapid, scalable, and highly diastereoselective access to functionalized piperidines. acs.org
Yield Enhancement Strategies
Optimizing reaction conditions and employing efficient catalytic systems are crucial for maximizing the yield of piperidine derivatives. Research into the synthesis of related compounds, such as methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, highlights effective strategies for yield enhancement that can be applied to the synthesis of this compound. researchgate.net
One critical step in the synthesis of functionalized piperidines is the Strecker-type condensation. The optimization of this reaction has been shown to significantly improve yields. For instance, in the synthesis of anilino-nitrile, a precursor to the piperidine carboxylate, the choice of solvent and acid plays a pivotal role. A systematic study revealed that using a mixture of chloroform (B151607) (CHCl3) and acetic acid (AcOH) as the solvent and acid catalyst resulted in a substantial increase in the isolated yield of the desired product. researchgate.net
Table 1: Optimization of Strecker-Type Condensation Yield researchgate.net
| Solvent | Acid (equivalents) | Temperature (°C) | Time (h) | Isolated Yield (%) |
|---|---|---|---|---|
| Methanol (MeOH) | Acetic Acid (10) | 0–20 | 48 | 20–30 |
| Acetic Acid (AcOH) | Acetic Acid (50) | 0–20 | 48 | 45–55 |
Further yield enhancement can be achieved during the catalytic N-debenzylation step, a common process in the synthesis of piperidine derivatives. The selection of the catalyst and reaction conditions is critical to achieving near-quantitative yields. For the N-debenzylation of a protected piperidine precursor, dissolving the compound in a mixture of water and acetic acid, followed by the addition of concentrated hydrochloric acid and a 10% Palladium on carbon (Pd/C) catalyst under hydrogenation, has been demonstrated to be an effective method. researchgate.net This process leads to the efficient removal of the benzyl (B1604629) protecting group, affording the final product in high purity and yield. researchgate.net
Reduction of Synthesis Steps
For example, a synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, an analogue of this compound, demonstrates a streamlined four-step process. google.com This method starts from 4-methyl-2-pyridine carboxylic acid and proceeds through hydro-reduction, esterification, separation of the trans-configuration body, and finally, resolution with a chiral reagent to obtain the target molecule. google.com This approach is presented as an improvement over previous methods that involved more complex and lengthy reaction sequences. google.com
The key steps in this reduced synthesis are:
Reduction Reaction: The initial pyridine derivative is dissolved and subjected to pressurized hydrogenation in the presence of a catalyst to yield the corresponding piperidine. google.com
Esterification: The reduced product is then dissolved in a solvent like toluene, and thionyl chloride is added dropwise, followed by the addition of an alcohol (e.g., dehydrated ethanol) to form the carboxylate ester. google.com
Separation: The trans-isomer of the carboxylate is separated. google.com
Resolution: The final step involves the use of a chiral organic acid, such as D-mandelic acid, to resolve the enantiomers and obtain the desired (2R, 4R) configuration. google.com
This method is designed to overcome the shortcomings of prior syntheses, offering a more succinct and efficient pathway to the final product. google.com Similarly, a one-pot synthesis approach for the α-alkylation of N-alkyl piperidines has been developed, which combines iminium ion formation and nucleophilic addition in a single reaction vessel. acs.org This strategy significantly reduces the number of intermediate isolation and purification steps. acs.org
Preclinical and Early Stage Research
In Vitro Studies
In vitro studies are the first step in characterizing the pharmacological properties of a compound, providing data on its activity at a molecular and cellular level. These assays are crucial for identifying the mechanism of action and for guiding further development.
Cell-based assays are instrumental in understanding how a compound affects cellular functions in a controlled environment. For piperidine (B6355638) derivatives, these assays can be used to assess a range of cellular responses. For instance, in the context of anticancer research, novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been evaluated for their ability to inhibit angiogenesis, a key process in tumor growth. These studies utilize models like the chick chorioallantoic membrane (CAM) assay to observe the formation of blood vessels. Furthermore, their interaction with DNA can be assessed through DNA cleavage studies using calf thymus DNA. Such assays help to determine the potential of these compounds to act as anticancer agents by exerting both anti-angiogenic and cytotoxic effects.
Receptor binding assays are fundamental in determining the affinity of a compound for specific receptors, which is often the primary mechanism of action for many drugs. For analogs of Methyl 2-phenylpiperidine-4-carboxylate, particularly those structurally related to pethidine, binding affinities to various receptors are of significant interest. For example, a series of pethidine analogs were synthesized and evaluated for their binding affinity at muscarinic acetylcholine (B1216132) receptors (mAChRs), specifically the M₁, M₃, and M₅ subtypes. These assays measure the inhibition of a radiolabeled ligand, such as [³H]N-methylscopolamine ([³H]NMS), binding to cell membranes expressing these receptors. The results are typically expressed as the inhibition constant (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors.
Below is a table summarizing the binding affinities of selected pethidine analogs at different muscarinic receptor subtypes.
| Compound | M₁ Ki (μM) | M₃ Ki (μM) | M₅ Ki (μM) |
| 6b | 0.67 | 0.37 | 0.38 |
Note: Data presented is for pethidine analogs and not this compound itself, as specific data for the latter is not available.
Enzyme activity assays are employed to determine if a compound can inhibit or enhance the activity of specific enzymes. Piperidine derivatives have been investigated as inhibitors of various enzymes. For example, a series of piperidine derivatives were evaluated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. These assays monitor the formation of a product, often using a radiolabeled substrate, to quantify the inhibitory potency of the compounds, typically reported as the half-maximal inhibitory concentration (IC₅₀).
In Vivo Studies (Pharmacological Activity)
Following promising in vitro results, in vivo studies are conducted in animal models to assess the pharmacological effects of a compound in a whole organism. These studies are crucial for evaluating both the efficacy and the systemic effects of a potential drug candidate.
Given the structural similarity to the analgesic pethidine, a primary focus of in vivo studies for this compound and its analogs is the evaluation of their analgesic properties. Various animal models are used to simulate different types of pain.
Acetic Acid-Induced Writhing Test: This is a common model for screening peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, and the reduction in the number of writhes following administration of the test compound is a measure of its analgesic effect.
Tail-Flick and Hot-Plate Tests: These models are used to assess centrally mediated analgesia. They measure the latency of an animal to withdraw its tail or paw from a thermal stimulus. An increase in this latency period indicates an analgesic effect.
Formalin Test: This model can differentiate between nociceptive and inflammatory pain. The injection of formalin into the paw of a rodent elicits a biphasic pain response, and the ability of a compound to inhibit one or both phases provides insight into its mechanism of action.
Neuropathic Pain Models: To assess efficacy against pain arising from nerve injury, models such as the spinal nerve ligation (SNL) model are used. In this model, the analgesic effect is measured by the withdrawal threshold to a mechanical stimulus.
A study on spirocyclic pethidine analogs used the mouse writhing test to evaluate analgesic activity. One of the methylated lactone analogs in the spirocyclic prodine series demonstrated significant analgesic activity with an ED₅₀ value of 9.2 mg/kg, which is comparable to that of tramadol.
The central nervous system (CNS) effects of piperidine-based compounds are a critical aspect of their in vivo evaluation, as many, including pethidine, have significant CNS activity. Pethidine is known to cause a range of CNS effects, including sedation, euphoria, and, at high doses, respiratory depression. Therefore, any new analog would be carefully evaluated for these effects.
Commonly evaluated CNS effects include:
Sedation: This can be assessed through observational scoring or by measuring changes in locomotor activity.
Motor Coordination: The rotarod test is frequently used to evaluate if a compound impairs motor coordination.
Respiratory Depression: This is a major side effect of opioids and can be measured by monitoring respiratory rate and blood gas levels.
Abuse Potential: Conditioned place preference and self-administration studies are used to assess the rewarding and reinforcing properties of a compound, which can indicate its potential for abuse.
For instance, meperidine (pethidine) is known to cause significant sedation and respiratory depression. Its use is associated with central nervous system excitation and serotonin (B10506) syndrome, highlighting the importance of thorough CNS evaluation for any of its analogs.
Efficacy Studies in Disease Models
Extensive literature searches did not yield specific preclinical efficacy studies for the compound "this compound" in any disease models. The available research primarily documents the use of this compound as a chemical intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the creation of isoxazol-3(2h)-one analogs, which are under investigation as potential therapeutic agents. However, standalone efficacy data for this compound is not present in the reviewed scientific literature.
Further investigation into derivatives and analogs of piperidine reveals a broad range of pharmacological activities, but this information is not directly applicable to this compound itself. The absence of published in vivo studies for this specific compound means that no data tables on its efficacy in disease models can be provided.
Analytical and Characterization Techniques
Spectroscopic Analysis
Spectroscopic methods are fundamental in elucidating the molecular structure of Methyl 2-phenylpiperidine-4-carboxylate by examining the interaction of the molecule with electromagnetic radiation.
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons of the phenyl and piperidine (B6355638) rings, as well as the methyl ester group. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (approximately 7.2-7.4 ppm). The proton at the C2 position of the piperidine ring, being adjacent to the phenyl group, shows a distinct chemical shift. The protons on the piperidine ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The methyl protons of the ester group typically appear as a sharp singlet around 3.6-3.7 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The spectrum shows distinct signals for the carbonyl carbon of the ester group (around 170-175 ppm), the aromatic carbons of the phenyl ring (in the 125-145 ppm range), and the aliphatic carbons of the piperidine ring. The carbon atom at C2, bonded to the phenyl group, is significantly shifted downfield compared to the other piperidine carbons. The methyl carbon of the ester group typically resonates at approximately 52 ppm.
Table 1: Representative NMR Data for Phenylpiperidine Scaffolds (Note: Specific data for this compound is not publicly available. The following table is based on characteristic chemical shifts for similar phenylpiperidine structures.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.20 - 7.40 (m) | 125.0 - 145.0 |
| Piperidine-H2 | 3.50 - 4.00 (m) | 60.0 - 65.0 |
| Piperidine-H3, H5, H6 | 1.50 - 3.20 (m) | 25.0 - 55.0 |
| Piperidine-H4 | 2.50 - 2.90 (m) | 40.0 - 45.0 |
| -OCH₃ | 3.60 - 3.70 (s) | 51.0 - 53.0 |
| C=O | - | 170.0 - 175.0 |
This is an interactive table. You can sort and filter the data.
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. The molecular ion peak ([M]⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (219.28 g/mol ). Common fragmentation patterns for phenylpiperidine derivatives involve cleavage of the piperidine ring and loss of the ester group or parts of it. For the related isomer, methyl 4-phenylpiperidine-4-carboxylate, prominent peaks are observed at m/z values of 219, 57, and 56.
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching of the ester group in the region of 1730-1750 cm⁻¹. The C-O stretching of the ester will also be visible. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. The N-H stretching of the secondary amine in the piperidine ring would produce a band in the 3300-3500 cm⁻¹ region.
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The presence of the phenyl group in this compound results in characteristic UV absorption. The benzene (B151609) ring exhibits absorption bands around 200-220 nm and a weaker, fine-structured band in the 240-270 nm region, which are attributable to π → π* transitions.
Chromatographic Methods
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.
HPLC is a primary method for assessing the purity and quantifying the amount of this compound. A reversed-phase HPLC method is typically employed for the analysis of such compounds.
Method Parameters:
Column: A C18 stationary phase is commonly used.
Mobile Phase: A mixture of an aqueous buffer (like ammonium (B1175870) acetate or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is used as the eluent. The gradient or isocratic composition of the mobile phase is optimized to achieve good separation from any impurities or related substances.
Detection: UV detection is suitable due to the presence of the phenyl chromophore, typically monitored at a wavelength between 220 and 260 nm. Mass spectrometry can also be coupled with HPLC (LC-MS) for enhanced specificity and sensitivity in identification and quantification.
Table 2: General HPLC Parameters for Phenylpiperidine Analysis
| Parameter | Condition |
| Stationary Phase | Reversed-Phase C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry |
| Column Temperature | 25 - 40 °C |
This is an interactive table. You can sort and filter the data.
Gas Chromatography (GC)
Gas Chromatography (GC) is a robust analytical technique for separating and analyzing volatile and thermally stable compounds. For piperidine derivatives like this compound, GC analysis typically requires careful method development to achieve optimal separation and peak shape. Due to the basic nature of the piperidine nitrogen, these compounds can exhibit peak tailing on standard non-polar columns due to interactions with active silanol groups on the column surface.
To mitigate these effects, several strategies are employed. Derivatization is a common approach, where the amine group is converted into a less polar, more volatile derivative, such as a pentafluorobenzoyl derivative, which improves chromatographic performance and sensitivity oup.com. Alternatively, the use of specialized columns with base-deactivated stationary phases is effective.
A typical GC method for a piperidine derivative would involve a capillary column, such as a diphenyl dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent) researchgate.net. The temperature program would be optimized to ensure separation from impurities and solvent peaks, often starting at a lower temperature and ramping up to elute the compound of interest researchgate.net. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds researchgate.net.
Table 1: Illustrative GC Parameters for Piperidine Derivative Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl / 95% methylpolysiloxane stationary phase. | Provides separation based on boiling point and polarity. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Injector Temperature | 250 - 280°C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial temp: 100°C, hold for 2 min; Ramp: 10-20°C/min to 290°C, hold for 5-10 min. | Separates compounds based on their elution temperatures. |
| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) | Detects and quantifies the eluted compound. NPD offers higher selectivity for nitrogen-containing compounds. |
| Derivatization | Optional: with reagents like pentafluorobenzoyl chloride (PFBCI). | Reduces peak tailing and improves sensitivity oup.com. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of mass spectrometry, making it an indispensable tool for the structural elucidation of compounds like this compound. After the compound is separated on the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI) at 70 eV unodc.orgnih.gov. This high-energy ionization process induces fragmentation of the molecule into characteristic charged ions.
The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent molecular ion (if stable enough to be observed) and its various fragments. The fragmentation pattern provides critical information about the molecule's structure. For this compound, key fragmentation pathways would likely involve:
Loss of the methoxycarbonyl group (-COOCH₃): Cleavage of the ester group is a common fragmentation pathway.
Cleavage of the phenyl group (-C₆H₅): Loss of the phenyl substituent at the 2-position.
Ring fragmentation: The piperidine ring can undergo characteristic cleavages, often initiated by the nitrogen atom, leading to specific fragment ions caymanchem.comslideshare.net. For instance, cleavage of the bond between the piperidine ring and the phenethyl moiety is a primary fragmentation pattern in related fentanyl compounds caymanchem.comtandfonline.com.
By analyzing these fragmentation patterns and comparing them to mass spectral libraries or known standards, the identity of the compound can be confirmed with high confidence nist.govjppres.com.
Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 219 | [M]⁺ (Molecular Ion) | Parent molecule |
| 160 | [M - COOCH₃]⁺ | Loss of the methyl carboxylate group |
| 142 | [M - C₆H₅]⁺ | Loss of the phenyl group |
| 104 | [C₆H₅-CH=NH]⁺ | Cleavage adjacent to the phenyl-substituted carbon |
| 84 | Piperidine ring fragment | α-cleavage at the nitrogen atom |
| 59 | [COOCH₃]⁺ | Methyl carboxylate fragment |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology allows for analyses that are much faster, with higher resolution and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC) ijsrtjournal.commdpi.comnih.gov. For the analysis of this compound, UPLC is particularly advantageous for separating stereoisomers (cis/trans and enantiomers), which is often critical for pharmaceutical compounds nih.gov.
The separation in UPLC is based on the partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase. A typical method would employ a reversed-phase column (e.g., C18) mdpi.comresearchgate.net. The mobile phase often consists of a mixture of an aqueous buffer (like formic acid or ammonium formate for MS compatibility) and an organic solvent such as acetonitrile or methanol (B129727) sielc.comsielc.com. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the efficient elution of all components in a mixture.
The high pressure used in UPLC systems (up to 15,000 psi) allows for higher mobile phase flow rates without sacrificing separation efficiency, drastically reducing analysis times nih.gov. Detection is commonly performed using UV-Vis spectroscopy or, for greater sensitivity and specificity, tandem mass spectrometry (UPLC-MS/MS) nih.govmdpi.com.
Table 3: Representative UPLC Method Parameters
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | UPLC BEH C18 or Chiral Column (e.g., Lux cellulose-3) (e.g., 1.7 µm particle size, 2.1 x 50 mm) | High-resolution separation. Chiral columns are used for enantiomeric separation nih.gov. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acidifier improves peak shape and ionization for MS. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component of the mobile phase. |
| Flow Rate | 0.4 - 0.6 mL/min | Higher flow rate for faster analysis time. |
| Column Temperature | 30 - 45°C | Controls retention time and viscosity. |
| Detection | UV (e.g., 254 nm) or Tandem Mass Spectrometry (MS/MS) | Detection and quantification of the analyte. |
X-ray Crystallography for Stereochemical Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For a molecule like this compound, which contains multiple stereocenters (at carbons 2 and 4), this technique is invaluable for unambiguously establishing its relative and absolute stereochemistry rsc.org.
The process involves growing a high-quality single crystal of the compound. This crystal is then exposed to a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. This map is then used to determine the precise position of each atom in the molecule.
For piperidine derivatives, X-ray crystallography confirms the ring conformation, which is typically a chair form to minimize steric strain nih.goviucr.orgresearchgate.net. It also precisely defines the spatial orientation (axial or equatorial) of the substituents—the phenyl group at C2 and the methyl carboxylate group at C4. This information is crucial for understanding the molecule's interaction with biological targets. The relative stereochemistry (cis or trans) of the substituents is clearly visualized from the resulting crystal structure rsc.org.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become essential tools for investigating the properties of molecules at an atomic level. These methods complement experimental data by providing insights into molecular structure, stability, and reactivity that can be difficult or impossible to obtain through laboratory work alone. For this compound, techniques such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis can predict a wide range of chemical and electronic properties.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems mdpi.com. It has proven to be a highly effective tool for studying piperidine derivatives rsc.orgresearchgate.netmdpi.com. DFT calculations can be used to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles with high accuracy clockss.org.
By performing DFT calculations, researchers can:
Determine Conformational Stability: The relative energies of different conformations, such as chair and boat forms of the piperidine ring, and the axial vs. equatorial positions of the substituents, can be calculated to identify the most stable (lowest energy) structure.
Predict Spectroscopic Properties: Vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in structural assignment. Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted ajchem-a.com.
Analyze Electronic Properties: DFT provides information about the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting intermolecular interactions researchgate.net.
These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that defines the mathematical functions used to describe the orbitals rsc.orgclockss.org.
| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Correlates with experimental IR and Raman spectra for structural verification. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species wikipedia.orgyoutube.comlibretexts.org. The properties of these two orbitals are crucial for predicting a molecule's reactivity and electronic behavior youtube.com.
HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the valence orbital containing the most energetic electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile or base. The energy of the HOMO is related to the molecule's ionization potential researchgate.netmdpi.com. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the phenyl ring or the nitrogen atom.
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile or Lewis acid. The energy of the LUMO is related to the electron affinity of the molecule researchgate.netmdpi.com.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO mdpi.com. Conversely, a small energy gap indicates that the molecule is more reactive.
FMO analysis, typically performed using the results from DFT calculations, provides a quantitative measure of the electronic transitions and reactivity of this compound ajchem-a.comresearchgate.netresearchgate.net.
Table 5: FMO Analysis Parameters
| Parameter | Description | Chemical Implication |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Represents electron-donating ability (nucleophilicity). |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Represents electron-accepting ability (electrophilicity). |
| ΔE = E(LUMO) - E(HOMO) | The energy gap between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity mdpi.com. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. While specific NBO analysis data for this compound is not extensively available in publicly accessible literature, the principles of NBO theory can be applied to understand its electronic structure.
NBO analysis would focus on several key aspects of the molecule:
Hybridization and Bonding: It would determine the hybridization of the atomic orbitals on each atom (carbon, nitrogen, oxygen, and hydrogen) and describe the localized bonds (sigma and pi bonds) and lone pairs. For instance, the nitrogen atom in the piperidine ring would be expected to have a lone pair of electrons, the characteristics of which would be detailed by NBO analysis.
Hyperconjugative Interactions: A crucial aspect of NBO analysis is the study of hyperconjugation, which involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. In this compound, significant hyperconjugative interactions would be expected between:
The nitrogen lone pair and the anti-bonding orbitals of adjacent C-C and C-H bonds.
The sigma bonds of the piperidine ring and the pi-system of the phenyl group.
The sigma bonds of the piperidine ring and the anti-bonding orbitals of the carboxylate group.
Stabilization Energies: NBO analysis quantifies the energetic significance of these hyperconjugative interactions in terms of stabilization energies (E(2)). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For this compound, the analysis would likely reveal significant stabilization arising from the delocalization of the nitrogen lone pair electrons into the ring's anti-bonding orbitals.
Hypothetical NBO Data for this compound:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | σ* (C-C)ring | High | n -> σ |
| LP (1) N | σ (C-H)ring | Moderate | n -> σ |
| σ (C-C)ring | π (C=C)phenyl | Moderate | σ -> π |
| σ (C-H) | σ (C-C)ring | Low | σ -> σ |
| LP (2) Ocarbonyl | σ (C-O)ester | High | n -> σ* |
Note: This table is a hypothetical representation of potential NBO analysis results and is intended for illustrative purposes. Actual values would require specific computational studies.
Molecular Electrostatic Potential (MESP) Analysis
Molecular Electrostatic Potential (MESP) analysis is a computational technique that provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting the reactive behavior of a molecule by identifying electron-rich and electron-poor regions.
The MESP surface of this compound would be generated by calculating the electrostatic potential at various points on the electron density surface. This surface is typically color-coded, with different colors representing different potential values:
Red: Indicates regions of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack.
Blue: Indicates regions of low electron density and positive electrostatic potential. These are the most likely sites for nucleophilic attack.
Green and Yellow: Represent regions of intermediate or near-neutral electrostatic potential.
For this compound, the MESP analysis would likely highlight the following features:
Electron-rich Regions (Red): The oxygen atoms of the carboxylate group would be expected to be the most electron-rich areas due to the presence of lone pairs and the electronegativity of oxygen. The nitrogen atom of the piperidine ring would also exhibit a region of negative potential due to its lone pair, although its accessibility might be influenced by the surrounding groups. The π-system of the phenyl ring would also contribute to regions of negative potential above and below the plane of the ring.
Electron-poor Regions (Blue): The hydrogen atoms attached to the nitrogen (if protonated) and the carbon atoms of the piperidine ring would likely be the most electron-poor regions. The hydrogen atoms of the phenyl group would also exhibit a positive potential.
Reactive Sites: The MESP map would clearly indicate that the carbonyl oxygen is a primary site for interaction with electrophiles or for forming hydrogen bonds. The nitrogen atom, depending on steric hindrance, could also act as a nucleophilic center. The regions of positive potential on the piperidine and phenyl rings would be susceptible to attack by nucleophiles.
Understanding the MESP of this compound is crucial for predicting its interactions with biological targets, such as receptors and enzymes, where electrostatic complementarity plays a significant role in binding affinity and specificity.
Metabolism and Pharmacokinetics Pk
Metabolic Pathways of Piperidine (B6355638) Derivatives
The metabolism of piperidine-containing compounds is diverse and significantly influenced by the nature and position of substituents on the piperidine ring and its nitrogen atom. Generally, these compounds undergo several key biotransformation reactions.
For many therapeutic agents containing a 4-aminopiperidine (B84694) moiety, N-dealkylation is a predominant metabolic pathway. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor. Other metabolic transformations observed for piperidine derivatives include N-oxidation, ring oxidation (hydroxylation), and ring opening.
A notable analogue, methylphenidate, which has a phenyl and a methoxycarbonyl group attached to the same piperidine ring carbon, primarily undergoes de-esterification. This process is mediated by the enzyme carboxylesterase 1 (CES1), leading to the formation of the inactive metabolite, ritalinic acid. This pathway accounts for the vast majority of methylphenidate's metabolism. Minor metabolic routes for methylphenidate include microsomal oxidation to form 6-oxo-methylphenidate and aromatic hydroxylation to yield p-hydroxy-methylphenidate.
In the case of more complex phenylpiperidine derivatives such as fentanyl and its analogues, metabolism is also extensive. Common pathways include N-dealkylation and hydroxylation of the piperidine ring and other parts of the molecule, largely carried out by CYP3A4. For instance, a metabolite of carfentanil, which also contains a methyl ester on a piperidine ring, undergoes N-dealkylation and oxidation.
Given the structure of methyl 2-phenylpiperidine-4-carboxylate, it is plausible that it undergoes similar metabolic transformations. The primary pathways would likely involve:
De-esterification: Hydrolysis of the methyl ester group at the 4-position to form the corresponding carboxylic acid, 2-phenylpiperidine-4-carboxylic acid. This is anticipated to be a major pathway, analogous to the metabolism of methylphenidate.
N-dealkylation: If an alkyl group is present on the piperidine nitrogen, its removal would be a likely metabolic step.
Ring Hydroxylation: Oxidation of the piperidine ring to introduce one or more hydroxyl groups.
Aromatic Hydroxylation: Hydroxylation of the phenyl ring.
The table below summarizes the common metabolic pathways for piperidine derivatives based on available research.
| Metabolic Pathway | Description | Key Enzymes Involved | Example Compound(s) |
| De-esterification | Hydrolysis of an ester functional group to a carboxylic acid. | Carboxylesterase 1 (CES1) | Methylphenidate |
| N-dealkylation | Removal of an alkyl group from the nitrogen atom of the piperidine ring. | Cytochrome P450 (CYP3A4) | Fentanyl, Carfentanil metabolite |
| Oxidation/Hydroxylation | Introduction of a hydroxyl group on the piperidine ring or its substituents. | Cytochrome P450 (CYP3A4, CYP2C19, CYP2C8) | Carfentanil metabolite, Fentanyl |
| N-oxidation | Oxidation of the nitrogen atom in the piperidine ring. | Cytochrome P450 | General piperidine derivatives |
| Ring Opening | Cleavage of the piperidine ring structure. | Various enzymes | General piperidine derivatives |
Identification of Metabolites
Specific metabolites for this compound have not been definitively reported in publicly accessible scientific literature. However, based on the metabolic pathways of analogous compounds, several potential metabolites can be predicted.
For methylphenidate, the primary metabolite is ritalinic acid, formed through de-esterification. This single metabolite accounts for approximately 80% of an administered dose. Other minor metabolites that have been identified are 6-oxo-ritalinic acid and p-hydroxy-ritalinic acid glucuronide.
In a study on a complex carfentanil metabolite, which is also a 4-piperidinecarboxylic acid methyl ester, a total of nine metabolites were identified in vitro. These were formed through pathways of N-dealkylation, oxidation, a combination of N-dealkylation and oxidation, and glucuronidation.
The table below outlines the identified metabolites for structurally related piperidine derivatives, which can serve as a predictive model for the metabolism of this compound.
| Parent Compound | Metabolite | Metabolic Pathway |
| Methylphenidate | Ritalinic acid | De-esterification |
| Methylphenidate | 6-oxo-methylphenidate | Ring oxidation |
| Methylphenidate | p-hydroxy-methylphenidate | Aromatic hydroxylation |
| Carfentanil Metabolite (M0) | M1 | N-dealkylation |
| Carfentanil Metabolite (M0) | M2, M4 | N-dealkylation followed by oxidation |
| Carfentanil Metabolite (M0) | M3, M6, M7, M8, M9 | Oxidation |
| Carfentanil Metabolite (M0) | M5 | Glucuronidation |
Based on this information, the primary and most likely metabolite of this compound would be 2-phenylpiperidine-4-carboxylic acid . Further biotransformation could lead to hydroxylated and N-dealkylated (if applicable) derivatives, which may also undergo subsequent conjugation reactions such as glucuronidation.
Regulatory and Controlled Substance Status Where Applicable to Research
International Drug Control Conventions and Scheduling
The major international treaties governing the control of narcotic and psychotropic substances are the Single Convention on Narcotic Drugs of 1961 and the Convention on Psychotropic Substances of 1971. www.gov.uk While Methyl 2-phenylpiperidine-4-carboxylate is not specifically listed in the schedules of these conventions, its structural analogues are.
The Single Convention on Narcotic Drugs lists numerous phenylpiperidine derivatives in its most restrictive category, Schedule I. A prominent example is Pethidine (ethyl 1-methyl-4-phenylpiperidine-4-carboxylate), a positional isomer of the compound . unodc.org The convention also controls specific intermediates of pethidine, demonstrating the intent to regulate compounds involved in its synthesis. unodc.org
Furthermore, the schedules of the Single Convention on Narcotic Drugs explicitly state that the isomers of the drugs listed are also controlled, unless specifically excepted, whenever the existence of such isomers is possible within the specific chemical designation. unodc.org Given that this compound is a structural isomer of controlled substances like the esters of 1-methyl-4-phenylpiperidine-4-carboxylic acid, it is likely to fall under the purview of international control by this provision.
The table below details the scheduling of key phenylpiperidine compounds under the 1961 Single Convention.
| Compound Name | Convention | Schedule |
| Pethidine | Single Convention on Narcotic Drugs of 1961 | Schedule I |
| Pethidine Intermediate A (4-Cyano-1-methyl-4-phenylpiperidine) | Single Convention on Narcotic Drugs of 1961 | Schedule I |
| Pethidine Intermediate C (1-Methyl-4-phenylpiperidine-4-carboxylic acid) | Single Convention on Narcotic Drugs of 1961 | Schedule I |
| Properidine (isopropyl 1-methyl-4-phenylpiperidine-4-carboxylate) | Single Convention on Narcotic Drugs of 1961 | Schedule I |
This table is based on the schedules of the Single Convention on Narcotic Drugs of 1961 as amended by the 1972 Protocol. legislation.gov.uk
National Controlled Substances Act Classifications
National laws often reflect the classifications of international conventions but can also include additional substances. In the United States, the primary legislation is the Controlled Substances Act (CSA).
This compound is not explicitly listed as a scheduled substance in the CSA. However, the legal status of the compound is likely influenced by the Controlled Substance Analogue Enforcement Act of 1986. This act allows any chemical "substantially similar" to a controlled substance in Schedule I or II to be treated as if it were in Schedule I, if it is intended for human consumption. wikipedia.orggoogle.com
The structural similarity of this compound to Schedule II opioids like Pethidine is significant. Phenylpiperidines are a well-recognized class of opioids, and the Drug Enforcement Administration (DEA) has a history of scheduling compounds within this family. nih.govdrugbank.com Therefore, this compound could be prosecuted as a controlled substance analogue in the United States. amazonaws.com
Other countries have similar approaches. For instance, the United Kingdom's Misuse of Drugs Act 1971 is the primary drug control legislation. While this compound is not named, related phenylpiperidine compounds are controlled as Class A substances, the highest classification. This includes "1-Methyl-4-phenylpiperidine-4-carboxylic acid," a positional isomer of the corresponding carboxylic acid of the target compound. legislation.gov.uklegislation.gov.uk The act's broad definition of controlled substances often includes isomers, esters, and ethers of listed drugs. www.gov.uk
The table below shows the national classification of related compounds in the United States and the United Kingdom.
| Compound Name | Country | Legislation | Classification/Schedule |
| Pethidine | United States | Controlled Substances Act | Schedule II |
| Pethidine-Intermediate-C | United States | Controlled Substances Act | Schedule II |
| 1-Methyl-4-phenylpiperidine-4-carboxylic acid | United Kingdom | Misuse of Drugs Act 1971 | Class A |
| Norpethidine (ethyl 4-phenylpiperidine-4-carboxylate) | United Kingdom | Misuse of Drugs Act 1971 | Class A |
This table provides examples of national classifications for compounds structurally related to this compound. www.gov.ukwikipedia.orglegislation.gov.uk
Future Directions and Research Gaps
Exploration of Novel Therapeutic Applications
The phenylpiperidine motif is a well-established pharmacophore present in a wide array of therapeutic agents, including opioid analgesics and monoamine reuptake inhibitors. wikipedia.orgnih.gov The structural similarity of Methyl 2-phenylpiperidine-4-carboxylate to methylphenidate, a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor used for Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, strongly suggests its potential utility in these areas. drugbank.compsychopharmacologyinstitute.com Future research should aim to expand the therapeutic scope beyond these initial indications.
Derivatives of this core structure are being investigated as monoamine neurotransmitter re-uptake inhibitors, which could have applications in treating a variety of CNS disorders beyond ADHD, such as depression and panic disorder. google.com The exploration of how different substituents on the phenyl ring and modifications to the ester group affect selectivity for dopamine, norepinephrine, and serotonin (B10506) transporters could lead to the development of agents with novel pharmacological profiles. nih.govresearchgate.net This could yield treatments for anxiety disorders, certain types of substance abuse, and potentially neurodegenerative conditions where monoamine signaling is dysregulated. researchgate.net Furthermore, given the broad bioactivity of piperidine (B6355638) derivatives, which can interact with numerous enzymes, receptors, and ion channels, systematic screening of this compound and its analogs against a diverse panel of biological targets is warranted. ontosight.ai This could uncover entirely new therapeutic applications in areas such as cardiovascular disease or inflammation. ontosight.ai
Table 1: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Rationale / Mechanism of Action |
| ADHD & Narcolepsy | Inhibition of dopamine (DAT) and norepinephrine (NET) transporters, similar to methylphenidate. drugbank.compsychopharmacologyinstitute.com |
| Depression & Anxiety | Modulation of monoamine neurotransmitter reuptake (dopamine, norepinephrine, serotonin). google.com |
| Substance Use Disorders | Potential to modulate dopamine pathways involved in reward and addiction. drugbank.com |
| Neurodegenerative Diseases | Correction of monoamine signaling deficits associated with conditions like Parkinson's disease. researchgate.net |
| Analgesia | The 4-phenylpiperidine (B165713) scaffold is a key component of potent opioid analgesics. wikipedia.orgpainphysicianjournal.com |
Development of Advanced Synthetic Strategies
The synthesis of substituted piperidines is a cornerstone of pharmaceutical chemistry, yet the development of efficient, stereoselective, and scalable routes remains a critical research area. nih.gov Future synthetic strategies for this compound will likely focus on asymmetric synthesis to isolate specific stereoisomers, as the biological activity of chiral molecules often resides in a single enantiomer.
Advanced methods for piperidine synthesis that could be applied or optimized include:
Catalytic Hydrogenation: The hydrogenation of corresponding pyridine (B92270) precursors using catalysts based on rhodium, iridium, or palladium is a common strategy. nih.govmdpi.com Future work could focus on developing more selective heterogeneous catalysts to improve yields and simplify purification. nih.govgoogle.com
Asymmetric Catalysis: To control the stereochemistry at positions 2 and 4, the development of novel chiral catalysts for reactions like asymmetric hydrogenation or cyclization is essential. nih.gov For instance, rhodium(II)-catalyzed intermolecular C-H insertion has been used for synthesizing methylphenidate analogues and could be adapted for this scaffold. researchgate.net
C-H Activation/Functionalization: Modern synthetic methods involving the direct C-H activation of the piperidine ring offer a powerful way to introduce complexity from simple precursors. fishersci.comthermofisher.comacs.org This allows for late-stage modification of the molecule, which is highly valuable in drug discovery for rapidly generating analogs. acs.org
Novel Cyclization Strategies: Palladium-promoted [4+2] oxidative annulation of alkyl amides and dienes represents an innovative approach to constructing the piperidine ring. nih.govmdpi.com Further exploration of such cycloaddition reactions could lead to more convergent and efficient synthetic routes. researchgate.net
Optimizing these strategies will be crucial for producing libraries of related compounds for structure-activity relationship (SAR) studies and for eventual large-scale manufacturing.
Deeper Elucidation of Mechanisms of Action
While the primary mechanism of action for analogues like methylphenidate is the inhibition of dopamine and norepinephrine transporters (DAT and NET), a comprehensive understanding of this compound is still needed. nih.gov Its specific binding affinities for DAT, NET, and the serotonin transporter (SERT) must be quantified through radioligand binding assays. nih.gov Such studies will determine its potency and selectivity, which are critical determinants of its therapeutic efficacy and side-effect profile.
Future research should move beyond simple binding assays to explore the functional consequences of transporter inhibition. This includes:
In Vitro Uptake Assays: To confirm that binding to transporters translates into functional inhibition of neurotransmitter reuptake.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of analogs with systematic modifications to understand how different parts of the molecule contribute to its activity. For example, studies on related compounds have shown that halo-substituents on the phenyl ring can increase binding potency. researchgate.net
In Vivo Microdialysis: To measure the effects of the compound on extracellular neurotransmitter levels in key brain regions of animal models.
Behavioral Pharmacology: To correlate the neurochemical changes with behavioral outcomes relevant to ADHD, depression, or other CNS disorders.
A deeper understanding of its mechanism will allow for more precise predictions of its clinical effects and guide the design of next-generation molecules with improved properties.
Addressing Challenges in Drug Discovery (e.g., hERG toxicity, solubility)
The translation of a promising chemical scaffold into a viable drug requires overcoming several common hurdles in drug discovery. For this compound, two key challenges will be cardiotoxicity related to hERG channel inhibition and physicochemical properties like solubility.
hERG Toxicity: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome) and a frequent reason for the failure of drug candidates. researchgate.netbiorxiv.org Piperidine-containing compounds, due to the presence of a basic nitrogen atom, are a structural class often associated with hERG liability. researchgate.net Future research must involve early and continuous screening for hERG activity using automated patch-clamp assays. mdpi.com Should hERG affinity be detected, medicinal chemistry strategies can be employed to mitigate this risk. These strategies include reducing the compound's lipophilicity, lowering the basicity (pKa) of the piperidine nitrogen, or introducing structural modifications that disrupt the key pharmacophore features required for hERG binding, such as the interaction with aromatic residues like Y652 and F656 in the channel pore. mdpi.comnih.govyoutube.com
Solubility: Poor aqueous solubility can limit oral bioavailability and complicate formulation development. nih.gov The parent compound, Methyl piperidine-4-carboxylate, is reported to be only slightly soluble in water. fishersci.com The addition of a phenyl group is likely to further decrease aqueous solubility. Therefore, the physicochemical properties of this compound must be thoroughly characterized. If solubility is low, strategies to improve it will be necessary. These can include salt formation, the use of solubility-enhancing excipients like cyclodextrins, or the synthesis of prodrugs or analogs with more hydrophilic substituents. nih.govresearchgate.netthieme-connect.com
Table 2: Key Challenges and Mitigation Strategies in Drug Discovery
| Challenge | Description | Future Research / Mitigation Strategy |
| hERG Toxicity | Potential for off-target binding to the hERG K+ channel, leading to cardiotoxicity and arrhythmia. researchgate.netbiorxiv.org | Early in vitro screening (e.g., patch-clamp assays); computational modeling to predict liability; structure-based design to reduce lipophilicity and pKa or disrupt binding interactions. nih.govyoutube.com |
| Aqueous Solubility | Low solubility can lead to poor absorption and bioavailability, hindering development. nih.govthieme-connect.com | Physicochemical characterization; salt screening to identify forms with improved solubility; formulation with cyclodextrins or other excipients; synthesis of more hydrophilic analogs. researchgate.netmdpi.com |
Q & A
Q. What are the recommended synthetic routes for Methyl 2-phenylpiperidine-4-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclization of precursor amines or esterification of carboxylic acid intermediates. Key steps include:
- Catalytic hydrogenation for piperidine ring formation under controlled pressure (e.g., H₂ at 50 psi) .
- Esterification using methanol and acid catalysts (e.g., H₂SO₄) to introduce the methyl carboxylate group .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization Tips: - Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:3).
- Adjust stoichiometry of reagents (e.g., 1.2 equivalents of methyl chloride for esterification) to minimize unreacted intermediates.
Q. How can X-ray crystallography and SHELX software resolve the molecular structure and stereochemistry?
Methodological Answer:
- Crystal Growth: Dissolve the compound in a solvent mixture (e.g., dichloromethane/hexane) and allow slow evaporation at 4°C to obtain single crystals .
- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data up to 0.8 Å resolution.
- Structure Solution:
- Visualization: Generate ORTEP-3 diagrams to confirm stereochemistry and bond geometries (e.g., piperidine chair conformation) .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- HPLC: Use a C18 column with mobile phase (e.g., methanol:buffer = 65:35, pH 4.6) to assess purity (>98% by peak area) .
- NMR:
- Mass Spectrometry (ESI-TOF): Validate molecular weight (e.g., [M+H]+ at m/z 260.1) .
Advanced Research Questions
Q. How should discrepancies between spectroscopic data and computational conformational predictions be addressed?
Methodological Answer:
Q. What strategies resolve racemic mixtures in derivatives of this compound?
Methodological Answer:
- Chiral Chromatography: Use a Chiralpak IA column with n-hexane/isopropanol (90:10) to separate enantiomers .
- Asymmetric Synthesis: Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during esterification .
- Crystallographic Resolution: Co-crystallize with chiral resolving agents (e.g., tartaric acid) to isolate enantiopure crystals .
Q. How are Cremer-Pople puckering parameters applied to analyze solvent-dependent piperidine ring conformations?
Methodological Answer:
- Data Collection: Obtain X-ray structures in multiple solvents (e.g., water, DMF) .
- Parameter Calculation:
- Analysis: Compare q values (e.g., q = 0.5 Å in polar solvents vs. 0.3 Å in nonpolar solvents) to quantify solvent-induced distortion .
Safety and Compliance
Q. What critical safety protocols are required when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to limit inhalation exposure (TLV: 1 mg/m³) .
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Fire Safety: Extinguish using CO₂ or dry chemical powder; avoid water jets to prevent toxic fumes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
